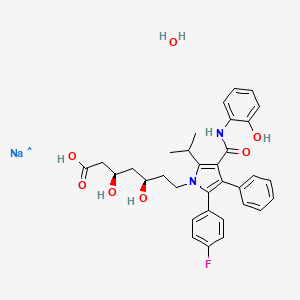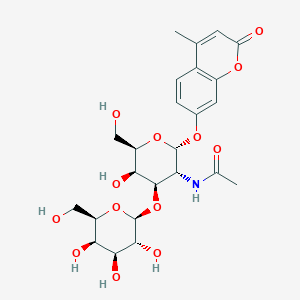
4-甲基伞形酮基 2-乙酰氨基-3-O-(β-D-半乳糖吡喃糖基)-α-D-半乳糖吡喃糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The synthesis of derivatives related to 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves complex chemical reactions, highlighting the versatility and specificity needed to produce such compounds. For instance, the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α- or -β-D-galactopyranosyl chloride with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate and sym-collidine in dichloromethane leads to the formation of 4-methylumbelliferyl glycosides, which are essential for detecting α- and β-D-galactopyranosaminidase activities. These processes underscore the intricate steps required to synthesize and modify this compound for scientific research, excluding applications in drug use and dosage [Szweda et al., 1989].
Molecular Structure Analysis The molecular structure of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside and its derivatives is crucial for their binding and reactivity with specific biological molecules. For example, studies on the binding of related glycosides to peanut agglutinin have revealed that the molecular arrangement allows for specific interactions with lectins, demonstrating the importance of molecular configuration in biological applications. These interactions depend on the detailed structural features of the glycosides, including the spatial arrangement of acetyl and galactopyranosyl groups [de Boeck et al., 1983].
Chemical Reactions and Properties 4-Methylumbelliferyl glycosides undergo specific chemical reactions that are essential for their function as fluorescent probes and substrates. Their reactions with lectins and enzymes, such as the quenching of fluorescence upon binding to specific lectins or the enzymatic cleavage to release fluorescent products, are key to their application in biochemical assays. This functional versatility is largely due to the chemical properties of the 4-methylumbelliferyl group combined with the specificity provided by the glycosidic linkages [Decastel et al., 1984].
Physical Properties Analysis The physical properties of 4-Methylumbelliferyl glycosides, such as solubility, fluorescence characteristics, and stability, play a crucial role in their application as biochemical tools. These properties are influenced by the molecular structure and the environment in which the compounds are used, affecting their interaction with biological targets and the sensitivity of assays employing these compounds as probes or substrates [Decastel et al., 1984].
Chemical Properties Analysis The chemical properties of 4-Methylumbelliferyl glycosides, including their reactivity towards specific enzymes and their ability to undergo fluorescence quenching upon binding to certain proteins, are critical for their use in diagnostics and research. These properties are determined by both the 4-methylumbelliferyl moiety and the specific glycosidic structures present in the compound, which dictate their selectivity and utility in biochemical applications [Szweda et al., 1989; de Boeck et al., 1983].
科学研究应用
- Scientific Field : Biochemistry and Enzymology
- Application Summary : This compound is primarily employed as a substrate for enzyme assays, specifically for the detection of glycosidase activities involved in the breakdown of sugars . It is a chemiluminescent substrate that has been used in the detection of beta-galactosidase activity . It is a ligand for beta-galactosidases and can be used for the study of enzyme kinetics .
- Methods of Application : In enzyme assays, the compound is typically added to a solution containing the enzyme of interest. The enzyme catalyzes a reaction involving the compound, which results in the release of a fluorescent product that can be detected and quantified .
- Results or Outcomes : The use of this compound in enzyme assays allows for the detection and quantification of specific enzyme activities. This can be useful in studying various diseases such as genetic disorders and lysosomal storage diseases where abnormal glycosidase activity is observed .
-
Scientific Field : Pharmaceutical Testing
- Application Summary : This compound can be used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for obtaining accurate results in pharmaceutical testing .
- Methods of Application : The compound would be used as a control or standard in various assays and tests conducted during pharmaceutical testing .
- Results or Outcomes : The use of this compound as a reference standard can help ensure the accuracy and reliability of the test results .
-
Scientific Field : Diagnostics
- Application Summary : It can be used in diagnostics, specifically in bioluminescence assays . Bioluminescence assays are a type of diagnostic test that uses light produced by a biochemical reaction to detect the presence of specific substances .
- Methods of Application : In a bioluminescence assay, the compound would be mixed with the sample being tested. If the target substance is present, it will react with the compound to produce light .
- Results or Outcomes : The amount of light produced can be measured and used to determine the amount of the target substance in the sample .
-
- Application Summary : This compound can be used as a fluorogenic substrate in staining procedures . Staining is a technique used in microscopy to enhance contrast in the microscopic image .
- Methods of Application : In staining procedures, the compound would be applied to the sample, and any structures that react with the compound would become fluorescent .
- Results or Outcomes : This can help to visualize certain structures or substances under a microscope .
-
Scientific Field : Culture Media and Environmental Testing
- Application Summary : This compound is suitable for use in culture media and environmental testing .
- Methods of Application : It can be added to the culture media or environmental samples for testing .
- Results or Outcomes : The presence of specific enzymes or microorganisms can be detected based on the reaction with this compound .
-
Scientific Field : Chromogenic Substrates
- Application Summary : It can be used as a chromogenic substrate .
- Methods of Application : In a chromogenic assay, the compound would be mixed with the sample being tested. If the target enzyme is present, it will react with the compound to produce a color change .
- Results or Outcomes : The color change can be measured and used to determine the amount of the target enzyme in the sample .
-
Scientific Field : Study of Enzyme Kinetics
- Application Summary : It is a ligand for beta-galactosidases and can be used for the study of enzyme kinetics .
- Methods of Application : In enzyme kinetics studies, the compound would be used in reactions with the enzyme of interest, and the rate of the reaction would be measured .
- Results or Outcomes : The reaction rate data can be used to determine the kinetic parameters of the enzyme, such as its Vmax and Km .
属性
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO13/c1-9-5-16(29)35-13-6-11(3-4-12(9)13)34-23-17(25-10(2)28)22(19(31)15(8-27)36-23)38-24-21(33)20(32)18(30)14(7-26)37-24/h3-6,14-15,17-24,26-27,30-33H,7-8H2,1-2H3,(H,25,28)/t14-,15-,17-,18+,19+,20+,21-,22-,23+,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWQTQWBDDXHMJ-IJHJDGDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

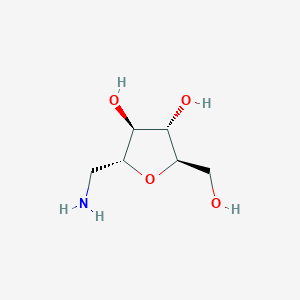
![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)
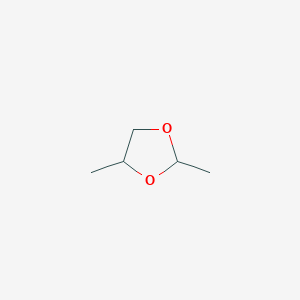
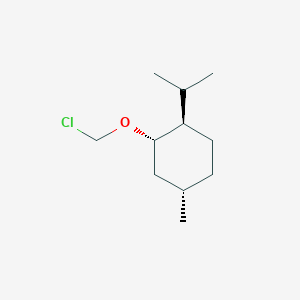
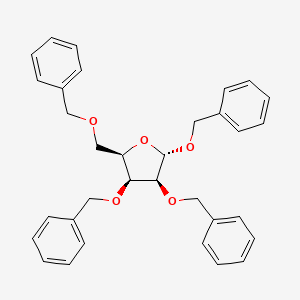
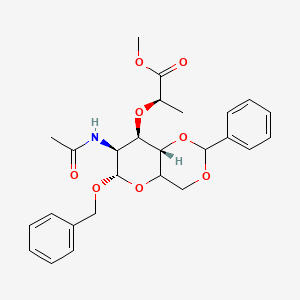
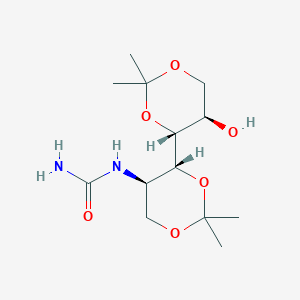
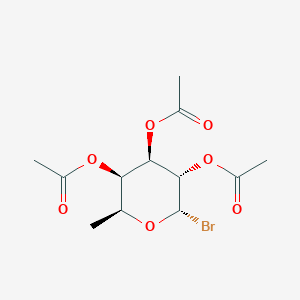


![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

